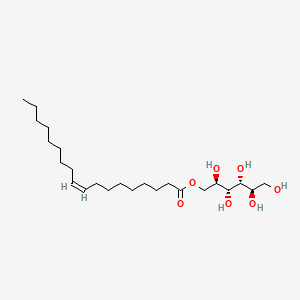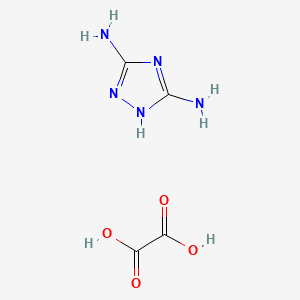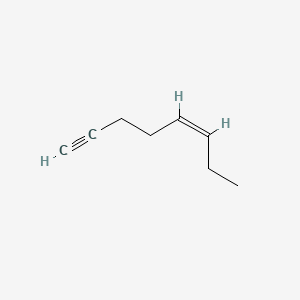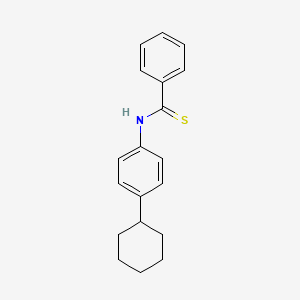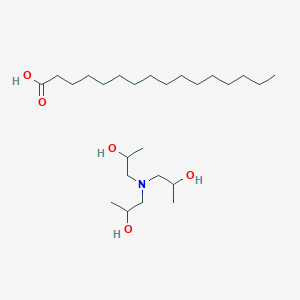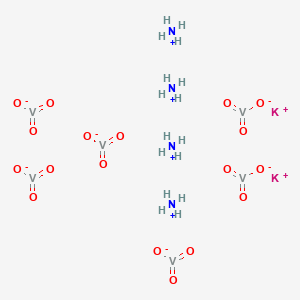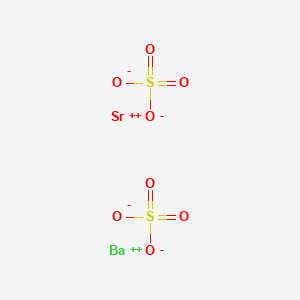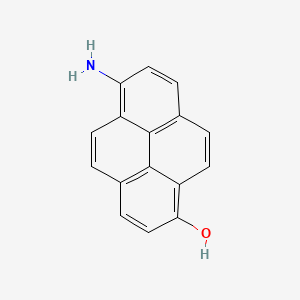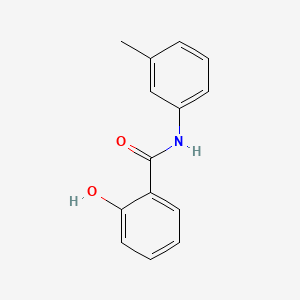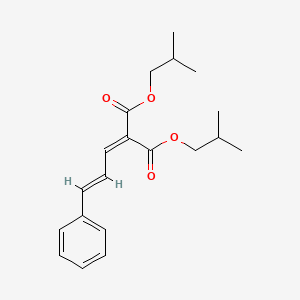
Bis(2-methylpropyl) (3-phenylallylidene)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylpropyl) (3-phenylallylidene)malonate is an organic compound with the molecular formula C20H26O4 and a molecular weight of 330.41804 . This compound is known for its unique structure, which includes a malonate ester group and a phenylallylidene moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropyl) (3-phenylallylidene)malonate typically involves the reaction of malonic acid derivatives with appropriate alkylating agents. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methylpropyl) (3-phenylallylidene)malonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Bis(2-methylpropyl) (3-phenylallylidene)malonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of bis(2-methylpropyl) (3-phenylallylidene)malonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to bis(2-methylpropyl) (3-phenylallylidene)malonate include:
- Diethyl malonate
- Dimethyl malonate
- Diisopropyl malonate
Uniqueness
What sets this compound apart from these similar compounds is its unique phenylallylidene moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other malonate derivatives may not be suitable .
Propriétés
Numéro CAS |
93820-05-4 |
|---|---|
Formule moléculaire |
C20H26O4 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
bis(2-methylpropyl) 2-[(E)-3-phenylprop-2-enylidene]propanedioate |
InChI |
InChI=1S/C20H26O4/c1-15(2)13-23-19(21)18(20(22)24-14-16(3)4)12-8-11-17-9-6-5-7-10-17/h5-12,15-16H,13-14H2,1-4H3/b11-8+ |
Clé InChI |
UYXJOXINCKDHDM-DHZHZOJOSA-N |
SMILES isomérique |
CC(C)COC(=O)C(=C/C=C/C1=CC=CC=C1)C(=O)OCC(C)C |
SMILES canonique |
CC(C)COC(=O)C(=CC=CC1=CC=CC=C1)C(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


